Ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate
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Overview
Description
Ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate is a complex organic compound characterized by its unique structure, which includes an ester group, a hydroxyl group, a ketone group, and a triphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate typically involves multiple steps. One common method starts with the esterification of 5-hydroxy-3-oxohexanoic acid with ethanol in the presence of an acid catalyst to form ethyl 5-hydroxy-3-oxohexanoate. This intermediate is then reacted with triphenylmethanol under acidic conditions to introduce the triphenylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-3-oxo-6-(triphenylmethoxy)hexanoic acid.
Reduction: Formation of ethyl 5-hydroxy-3-hydroxy-6-(triphenylmethoxy)hexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The triphenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-3-oxohexanoate: Lacks the triphenylmethoxy group, making it less lipophilic.
Ethyl 5-oxo-3-oxohexanoate: Lacks the hydroxyl group, affecting its reactivity and hydrogen bonding potential.
Ethyl 5-hydroxy-3-oxo-6-methoxyhexanoate: Contains a methoxy group instead of a triphenylmethoxy group, resulting in different chemical properties.
Uniqueness
Ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate is unique due to the presence of the triphenylmethoxy group, which significantly influences its chemical properties and potential applications. This group enhances the compound’s stability, lipophilicity, and ability to interact with various molecular targets.
Properties
CAS No. |
110388-34-6 |
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Molecular Formula |
C27H28O5 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-3-oxo-6-trityloxyhexanoate |
InChI |
InChI=1S/C27H28O5/c1-2-31-26(30)19-24(28)18-25(29)20-32-27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,25,29H,2,18-20H2,1H3 |
InChI Key |
VQQHESLRAUJTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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